N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety linked to a chlorobenzamide group, which contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This interaction can lead to a change in the function of the target, which can result in a therapeutic effect. Identifying the target of a compound involves biochemical assays, genetic manipulations, and computational modeling .
Mode of Action
This refers to how the compound interacts with its target and the biochemical and molecular mechanisms that lead to the observed effects. This can involve binding to a specific site on the target protein, altering its shape or function, or interfering with its ability to interact with other molecules .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell, in which the product of one reaction serves as the substrate for the next. Compounds can affect these pathways by targeting specific enzymes or proteins involved in the reactions .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the route of administration, the rate of absorption, the distribution of the compound in the body, the metabolism of the compound into active or inactive forms, and the rate of excretion all influence the compound’s bioavailability .
Result of Action
This refers to the observable effects of the compound’s action on the cellular or physiological level. This can include changes in cell behavior, alterations in signal transduction pathways, or changes in the symptoms of a disease or condition .
Action Environment
This refers to how various factors in the body or in the environment can influence the action of the compound. Factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the target cells or tissues can all influence the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with [2,3’-bifuran]-5-ylmethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanic acids.
Reduction: The chlorobenzamide group can be reduced to form amines.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Furanic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and polymers.
Comparison with Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-([2,3’-bifuran]-5-ylmethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Comparison: N-([2,3’-bifuran]-5-ylmethyl)-2-chlorobenzamide is unique due to the presence of both bifuran and chlorobenzamide groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the chlorobenzamide group can undergo specific substitution reactions that are not possible with other functional groups. Additionally, the bifuran moiety provides a unique scaffold for biological interactions, making this compound a valuable tool in research.
Properties
IUPAC Name |
2-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOQRDMPACZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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